6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a thioether-linked 4,5-dimethyl-1,2,4-triazole moiety at position 2. This structure combines the pharmacologically relevant imidazo[1,2-a]pyridine scaffold with a 1,2,4-triazole ring, which is known for diverse biological activities, including antimicrobial and receptor-modulating properties .
Properties
Molecular Formula |
C12H12ClN5S |
|---|---|
Molecular Weight |
293.78 g/mol |
IUPAC Name |
6-chloro-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H12ClN5S/c1-8-15-16-12(17(8)2)19-7-10-6-18-5-9(13)3-4-11(18)14-10/h3-6H,7H2,1-2H3 |
InChI Key |
SESCCGJAVUOZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroimidazo[1,2-a]pyridine with a triazole-thioether derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones, while the triazole ring can undergo reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation of the thioether group can produce sulfoxides or sulfones .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : Compounds analogous to 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine have shown promising results against this pathogen with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
Anticancer Properties
The biological activity extends to anticancer effects:
- Studies have demonstrated that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, molecular docking studies suggest that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Antitubercular Activity Study
A study evaluated various substituted derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds structurally similar to 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine. These derivatives exhibited significant inhibitory activity against the pathogen .
Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) showed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or receptors by binding to their active sites. The triazole and imidazo[1,2-a]pyridine moieties play a crucial role in this binding process, enhancing the compound’s affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
*Estimated based on structural formula.
Key Comparative Insights:
Substituent Impact on Bioactivity: The target compound’s 4,5-dimethyl-1,2,4-triazole-thioether group distinguishes it from derivatives like Z1096199008 (4-isopropyl-triazole-amine) and APJ agonists (mixed aryl-triazole substituents). Such variations influence receptor binding and metabolic stability. For example, alpidem’s 4-chlorophenyl group contributes to rapid hepatic clearance, while sulfonyl or triazole-thioether substituents (e.g., in 3b) enhance solubility and target engagement . The nitro group in antileishmanial derivatives (e.g., 3b) introduces redox activity critical for antiparasitic effects but may increase toxicity risks compared to non-nitro analogs .
Physicochemical Properties :
- Aqueous Solubility : Sulfonyl-containing derivatives (e.g., 3b, 3e) exhibit superior solubility (>100 µg/mL) due to polar sulfonyl groups, whereas alkyl- or aryl-substituted compounds (e.g., alpidem) require formulation aids .
- Metabolic Stability : Halogen placement significantly affects degradation rates. Alpidem’s 6-chloro and 4-chlorophenyl groups lead to rapid CYP450-mediated metabolism (<10% parent compound remaining in vitro), whereas fluorinated or triazole-containing analogs show improved stability (e.g., 89% parent compound retention in 2-(4-fluorophenyl)-1H-benzo[d]imidazole) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to Z1096199008 (35% yield via thiol-halogen coupling) . In contrast, antileishmanial derivatives achieve higher yields (44–94%) through sulfonylation and nitro group introduction .
Therapeutic Potential: Receptor Modulation: The APJ agonist’s triazole-thioether scaffold demonstrates the importance of aryl and heteroaryl substituents in optimizing receptor affinity (EC50 < 1 µM) . Antimicrobial Activity: Nitroimidazo[1,2-a]pyridines (e.g., 3b) show potent antileishmanial activity (IC50 < 1 µM), attributed to nitro group bioactivation .
Biological Activity
6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on available research findings.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit notable antibacterial and antifungal activities. Specifically, 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine has been shown to possess activity against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Candida albicans | 0.75 mg/mL |
| Klebsiella pneumoniae | 0.5 mg/mL |
| Pseudomonas aeruginosa | 1.0 mg/mL |
The compound demonstrated effective bactericidal activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida species. The structure-activity relationship (SAR) analysis indicated that the presence of the triazole moiety is crucial for its antimicrobial effectiveness .
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.2 |
| MCF-7 | 12.8 |
| HeLa | 18.5 |
The IC50 values indicate that the compound effectively inhibits cell proliferation at micromolar concentrations. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .
The biological activity of 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The triazole ring may interfere with nucleic acid synthesis in microorganisms.
- Disruption of Membrane Integrity : The compound may disrupt microbial cell membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : The activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
Case Studies
A recent study published in ACS Omega explored the synthesis and biological evaluation of similar triazole derivatives, which highlighted the importance of substituents on the triazole ring for enhancing biological activity . Another investigation demonstrated that modifications at the imidazo[1,2-a]pyridine core could lead to improved potency against resistant microbial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
